(1R,2R)-1-phenylcyclohexane-1,2-diol
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Overview
Description
(1R,2R)-1-phenylcyclohexane-1,2-diol is a chiral diol compound characterized by a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 2 positions
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-phenylcyclohexane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology and Medicine
Its diol functionality allows for further derivatization to produce compounds with desired biological activities .
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific stereochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenylcyclohexane-1,2-diol typically involves the dihydroxylation of 1-phenylcyclohexene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods, such as using less toxic oxidants, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-phenylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 1-phenylcyclohexane-1,2-dione, while reduction with NaBH4 can produce 1-phenylcyclohexane .
Mechanism of Action
The mechanism by which (1R,2R)-1-phenylcyclohexane-1,2-diol exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating specific interactions and reactions .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-phenylcyclohexane-1,2-diol: The enantiomer of (1R,2R)-1-phenylcyclohexane-1,2-diol, with similar chemical properties but different stereochemistry.
1,2-cyclohexanediol: A simpler diol without the phenyl group, used in various chemical applications.
1-phenyl-1,2-ethanediol: A structurally similar compound with a shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a cyclohexane ring and a phenyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry .
Properties
IUPAC Name |
(1R,2R)-1-phenylcyclohexane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNHEYDAIICUDL-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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